molecular formula C15H14F2N2O4S B4421433 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No. B4421433
M. Wt: 356.3 g/mol
InChI Key: POCCEORYUZSLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine, also known as DFU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFU is a sulfonamide derivative that exhibits a range of biochemical and physiological effects, making it an interesting target for further investigation. In

Scientific Research Applications

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has been studied for its potential applications in a wide range of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been shown to inhibit the activity of phosphodiesterase-5 (PDE-5), an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in cells. By inhibiting these enzymes, this compound may exert its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to protect neurons against oxidative stress and excitotoxicity, and to modulate neurotransmitter release.

Advantages and Limitations for Lab Experiments

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine. One area of interest is the development of more potent and selective this compound analogs that can be used as therapeutic agents in various disease states. Another area of interest is the investigation of the molecular mechanisms underlying this compound's effects on inflammation, pain, and neuroprotection. Finally, this compound's potential immunomodulatory effects make it an interesting target for investigation in the context of autoimmune diseases and cancer immunotherapy.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that exhibits a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. Its potential applications in cancer research, neurobiology, and immunology make it an interesting target for further investigation. While this compound has several advantages for use in lab experiments, it also has some limitations, and its mechanism of action is not fully understood. Nonetheless, there are several potential future directions for research on this compound, including the development of more potent and selective analogs and the investigation of its immunomodulatory effects.

properties

IUPAC Name

[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S/c16-12-4-3-11(10-13(12)17)24(21,22)19-7-5-18(6-8-19)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCCEORYUZSLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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